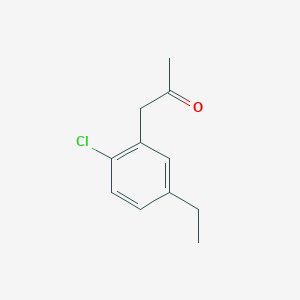

1-(2-Chloro-5-ethylphenyl)propan-2-one

描述

1-(2-Chloro-5-ethylphenyl)propan-2-one is an aryl ketone characterized by a propan-2-one backbone substituted with a 2-chloro-5-ethylphenyl group. The compound features a chloro substituent at the ortho position and an ethyl group at the para position on the aromatic ring. These substituents influence its electronic and steric properties: the electron-withdrawing chlorine atom increases electrophilicity at the carbonyl group, while the ethyl group contributes to lipophilicity and steric bulk. Such structural attributes make it a candidate for applications in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals or agrochemicals.

属性

分子式 |

C11H13ClO |

|---|---|

分子量 |

196.67 g/mol |

IUPAC 名称 |

1-(2-chloro-5-ethylphenyl)propan-2-one |

InChI |

InChI=1S/C11H13ClO/c1-3-9-4-5-11(12)10(7-9)6-8(2)13/h4-5,7H,3,6H2,1-2H3 |

InChI 键 |

DAPFUDKXUXQHSY-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC(=C(C=C1)Cl)CC(=O)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-ethylphenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of 2-chloro-5-ethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

化学反应分析

Types of Reactions

1-(2-Chloro-5-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

1-(2-Chloro-5-ethylphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2-Chloro-5-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial in its role as an intermediate in organic synthesis .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Chloro-5-ethylphenyl)propan-2-one with three structurally related aryl ketones, focusing on molecular features, synthetic routes, and reactivity.

Table 1: Structural and Functional Comparison

Structural Differences and Electronic Effects

- Chlorine Substituent Position: In the target compound, the chlorine is at the ortho position, whereas in 14c , it resides on an indoline ring at position 3.

- Alkyl vs. Allyl Groups : The ethyl group in the target compound contrasts with the diallyl groups in 14c . Allyl groups enable ring-closing metathesis reactions, whereas ethyl groups may stabilize hydrophobic interactions in supramolecular systems.

- Aromatic vs. Heterocyclic Cores : The phenyl ring in the target compound differs from the indoline core in 14c , which introduces nitrogen-based basicity and conformational rigidity.

Reactivity and Stability

- Electrophilicity: The chlorine atom in the target compound increases the electrophilicity of the carbonyl group compared to non-halogenated analogs (e.g., simple aryl propanones). This enhances its reactivity in nucleophilic additions or condensations.

- Thermal Stability : The ethyl group’s steric bulk may improve thermal stability relative to methyl-substituted analogs, though direct comparative data are lacking.

Research Findings and Implications

- Structural insights are inferred from related compounds.

- Synthetic Versatility: The compound’s structure suggests utility in multi-step syntheses, similar to diarylheptanoid precursors , but its specific applications remain underexplored.

- Biological Activity: No direct studies on the target compound’s bioactivity were found.

生物活性

1-(2-Chloro-5-ethylphenyl)propan-2-one, also known as a substituted ketone, has garnered attention in recent years for its potential biological activities. This compound's unique structural features contribute to its diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chloro group and an ethyl substituent on the phenyl ring. This specific arrangement influences its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.006 mg/mL |

| Escherichia coli | 0.012 mg/mL |

| Bacillus subtilis | 0.008 mg/mL |

| Candida albicans | 0.015 mg/mL |

These results suggest that the compound has a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been studied for its anticancer properties. Specific research has shown that it can inhibit the proliferation of cancer cell lines, such as prostate cancer cells. The mechanism of action appears to involve modulation of key signaling pathways associated with cell growth and apoptosis .

Case Study: Prostate Cancer Cell Line

In a study examining the effects of this compound on a prostate cancer cell line, it was found that treatment with this compound led to a significant reduction in cell viability (approximately 70% inhibition at a concentration of 10 µM). The study highlighted the compound's potential as a therapeutic agent in androgen receptor modulation .

Antioxidant Activity

Another area of interest is the compound's antioxidant activity. Preliminary assays indicate that it possesses the ability to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Compound Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 5 | 25 |

| 10 | 50 |

| 20 | 75 |

These findings suggest that increasing concentrations of the compound correlate with enhanced antioxidant activity, indicating its potential utility in preventing oxidative damage .

The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells. The chloro group facilitates nucleophilic substitution reactions, while the ethyl group may influence lipophilicity and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。